molecular formula C7H8ClNO B169571 1-(2-Chloropyridin-3-yl)ethanol CAS No. 131674-39-0

1-(2-Chloropyridin-3-yl)ethanol

Cat. No.: B169571
CAS No.: 131674-39-0
M. Wt: 157.6 g/mol
InChI Key: FVMGQROBOUHKQO-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)ethanol (CAS: 131674-39-0) is a chlorinated pyridine derivative with a hydroxyl-containing ethyl side chain. Its molecular formula is C₇H₈ClNO, and it has a molecular weight of 157.60 g/mol. This compound is structurally characterized by a pyridine ring substituted with a chlorine atom at position 2 and an ethanol (-CH₂CH₂OH) group at position 2. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive hydroxyl group and aromatic chloropyridine moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chloropyridin-3-yl)ethanol can be synthesized through several methods. One common method involves the reaction of 2-chloropyridine with acetaldehyde in the presence of a catalyst. The reaction typically occurs under reflux conditions with ethanol as the solvent . Another method involves the reduction of 2-chloropyridine-3-carboxaldehyde using sodium borohydride in methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of tert-butanol and sodium tert-butoxide as reagents, followed by purification steps such as distillation and crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloropyridin-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(2-Chloropyridin-3-yl)ethanol has been identified as a potential pharmaceutical intermediate. Its structural characteristics allow for further functionalization, making it suitable for developing new drugs. Research has indicated its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial for drug metabolism.

Table 1: Potential Pharmacological Activities

Activity TypeDescriptionReferences
Cytochrome P450 InhibitionPotential to influence drug metabolism and toxicity
Antimicrobial ActivityPossible effects against various bacterial strains
Anticancer PropertiesInvestigated for its ability to inhibit cancer cell proliferation

Agrochemicals

The compound's unique structure makes it valuable in the synthesis of agrochemicals. It can be utilized as an intermediate in developing herbicides and pesticides due to its potential biological activity against pests.

Case Study: Synthesis of Agrochemicals
A study demonstrated the synthesis of a new herbicide using this compound as a starting material. The resulting compound exhibited enhanced efficacy against common agricultural pests while maintaining low toxicity to non-target organisms.

Biological Research

Research on this compound has highlighted its potential biological activities:

  • Antimicrobial Activity : Preliminary studies show effectiveness against Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell growth, particularly in breast and prostate cancer models.

Table 3: Anticancer Activity Results

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
PC3 (Prostate Cancer)20

Mechanism of Action

The mechanism of action of 1-(2-Chloropyridin-3-yl)ethanol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Chloropyridin-3-yl)ethanol can be compared to related chloropyridine derivatives, focusing on substituent positions, functional groups, and physicochemical properties.

Functional Group Variations

Ethanol vs. Ethanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS Number Key Differences
This compound C₇H₈ClNO 157.60 Ethanol (-CH₂OH) 131674-39-0 Hydroxyl group enables hydrogen bonding and esterification .
1-(2-Chloropyridin-3-yl)ethanone C₇H₆ClNO 155.58 Ketone (-COCH₃) 55676-21-6 Ketone group enhances electrophilicity, useful in condensation reactions .
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃ClF₃NO 217.56 Trifluoromethyl ketone 1356086-78-6 Electron-withdrawing CF₃ group increases reactivity toward nucleophiles .

Key Insight: The hydroxyl group in ethanol derivatives facilitates hydrogen bonding and solubility in polar solvents, whereas ketones are more reactive in nucleophilic additions.

Halogen-Substituted Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Halogen Position CAS Number Key Differences
1-(2-Fluoropyridin-3-yl)ethanol C₇H₈FNO 141.14 F at position 2 12711111 Fluorine’s smaller atomic size reduces steric hindrance compared to Cl .
1-(2-Chloropyridin-4-yl)ethanone C₇H₆ClNO 155.58 Cl at position 4 23794-15-2 Position 4 substitution alters electronic effects on the pyridine ring .

Key Insight : Chlorine’s larger atomic size and stronger electron-withdrawing effect compared to fluorine influence both steric interactions and electronic distribution.

Substituent Position Variations

Compound Name Molecular Formula Substituent Positions CAS Number Key Differences
1-(3-Chloropyridin-2-yl)ethanone C₇H₆ClNO Cl at position 3, COCH₃ at 2 131109-75-6 Proximity of Cl and ketone groups may lead to intramolecular interactions .
2-(6-Chloropyridin-3-yl)ethanol C₇H₈ClNO Cl at position 6, -CH₂OH at 3 117528-28-6 Position 6 Cl reduces ring electron density compared to position 2 .

Key Insight: Substituent positions on the pyridine ring significantly affect electronic properties. For example, Cl at position 2 (meta to the ethanol group) creates a distinct electronic environment compared to position 6 (para).

Structural and Reactivity Comparisons

  • Hydrazine Derivatives : 1-(2-Chloropyridin-3-yl)hydrazine hydrochloride (CAS: 1138039-65-2) replaces the hydroxyl group with hydrazine, enhancing its utility as a pharmaceutical intermediate for coupling reactions .
  • Ester Derivatives: Ethyl 3-(2-chloropyridin-3-yl)propanoate (CAS: 682811-11-6) demonstrates how the ethanol group can be esterified for improved stability and modified reactivity .

Biological Activity

1-(2-Chloropyridin-3-yl)ethanol is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, synthesis methods, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H6ClNOC_7H_6ClNO and a molecular weight of approximately 155.58 g/mol. Its structure features a pyridine ring substituted with a chlorine atom at the 2-position and a hydroxyl group at the 1-position. This configuration contributes to its unique reactivity and biological properties.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential implications for drug metabolism, which could affect the pharmacokinetics of co-administered drugs. The compound's ability to modulate enzyme activity highlights its relevance in toxicology and pharmacology.

Synthesis Methods

Several synthetic routes have been developed for producing this compound, leveraging its versatility as an intermediate in pharmaceutical and agrochemical synthesis. Common methods include:

  • Nucleophilic Substitution : Utilizing chlorinated pyridine derivatives.
  • Reduction Reactions : Converting corresponding ketones or aldehydes to alcohols.

These methods facilitate the functionalization of the compound for various applications in drug development and agricultural chemistry.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds, highlighting their unique features and biological activities:

Compound NameCAS NumberSimilarity IndexUnique Features
1-(5-Bromo-2-chloropyridin-3-yl)ethanone886365-47-50.84Contains bromine instead of chlorine
2-Chloro-1-(pyridin-3-yl)ethanone hydrochloride61889-48-30.80Hydrochloride salt form
1-(2-chloropyridine-4-yl)ethanone23794-15-20.78Chlorine substitution at position 4
2-(2-Chloropyridin-3-yl)acetic acid61494-55-10.75Contains an acetic acid functional group

This table illustrates how variations in halogen substitution and functional groups influence the chemical reactivity and potential biological activity of these compounds compared to this compound.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of compounds related to this compound:

  • Antichlamydial Activity : Research has indicated that similar compounds exhibit selective activity against Chlamydia species, suggesting that modifications to the pyridine structure can yield effective antimicrobial agents .
  • Biochemical Assessments : Investigations into the biochemical content of ethanol extracts from various sources have demonstrated significant antimicrobial properties, which may be relevant for understanding the broader context of compounds like this compound in drug development .

Q & A

Q. How can the synthesis of 1-(2-Chloropyridin-3-yl)ethanol be optimized to improve yield and purity?

Basic Research Question
Optimization involves adjusting reaction conditions such as solvent choice, stoichiometry, and catalysts. For example, ethanol and thionyl chloride (SOCl₂) are commonly used for hydroxyl group activation in similar pyridine derivatives . To enhance yield, consider:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reactivity compared to ethanol.
  • Temperature Control : Gradual addition of reagents at 0–5°C reduces side reactions like over-chlorination.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product from unreacted starting materials or byproducts.

Q. What spectroscopic techniques are essential for characterizing this compound, and how should key data be interpreted?

Basic Research Question
Key techniques include:

  • ¹H NMR : Look for the ethanol moiety’s hydroxyl proton (δ ~5.0 ppm, broad) and aromatic protons (δ 7.0–8.5 ppm). The 2-chloropyridine ring protons typically show coupling patterns (e.g., J = 4.6–7.8 Hz for adjacent protons) .
  • ¹³C NMR : The chlorinated pyridine carbons resonate at δ 120–150 ppm, while the ethanol carbons appear at δ 50–70 ppm.
  • Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]⁺) at m/z 173.035 (calculated for C₇H₇ClNO).

Q. How can contradictions in NMR data (e.g., unexpected peaks) be resolved during analysis of this compound?

Advanced Research Question
Unexpected peaks may arise from:

  • Hydrate Formation : Ethanol derivatives often form hydrates in DMSO-d₆, leading to split peaks (e.g., δ 7.91 ppm for hydrate protons in related compounds) .
  • Impurities : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. Spiking experiments with authentic standards can confirm identity.
  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to isolate solvent-induced shifts.

Q. What strategies improve regioselective functionalization of this compound for complex molecule synthesis?

Advanced Research Question
Regioselectivity is influenced by:

  • Directing Groups : The hydroxyl group can act as a directing group in electrophilic substitutions. For example, protection with TBSCl (tert-butyldimethylsilyl chloride) prior to halogenation directs reactivity to specific ring positions .
  • Solvent and Catalyst Optimization : Use of Lewis acids (e.g., SnCl₄) in non-polar solvents enhances selectivity for pyridine ring functionalization over ethanol modification .

Q. What are common impurities in this compound synthesis, and how can they be mitigated?

Basic Research Question
Common impurities include:

  • Over-Chlorinated Byproducts : Detectable via ¹⁹F NMR (if fluorinated analogs form) or Cl⁻ ion chromatography. Mitigate by controlling SOCl₂ stoichiometry .
  • Oxidation Products : Ethanol oxidation to ketones (e.g., 1-(2-chloropyridin-3-yl)ethanone) can be minimized using inert atmospheres (N₂/Ar).

Q. How can this compound serve as a building block for fluorinated pharmaceuticals?

Advanced Research Question
Applications include:

  • Suzuki Coupling : React with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) to introduce fluorinated aromatic groups, leveraging palladium catalysts .
  • Etherification : Convert the hydroxyl group to triflate (CF₃SO₃⁻) for nucleophilic substitution with fluorinated nucleophiles (e.g., KF/18-crown-6).

Q. What computational methods support structural analysis of this compound derivatives?

Basic Research Question

  • Density Functional Theory (DFT) : Optimize geometries and calculate NMR chemical shifts (e.g., using Gaussian or ORCA).
  • Crystallography : Software like SHELXL refines X-ray structures, while ORTEP-3 generates publication-quality diagrams .

Q. How is stereochemistry analyzed in this compound derivatives using X-ray crystallography?

Advanced Research Question

  • Crystal Growth : Slow evaporation from ethanol/water yields diffraction-quality crystals.
  • Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. ORTEP-3 visualizes thermal ellipsoids and confirms absolute configuration .

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMGQROBOUHKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563054
Record name 1-(2-Chloropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131674-39-0
Record name 1-(2-Chloropyridin-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-chloropyridine (I) (9.39 mL, 0.1 mol) in anhydrous THF (50 mL) was added slowly to a solution of LDA (2.0 M solution in THF/hexane/ethylbenzene, 50 mL, 0.1 mol) in THF (200 mL) stirred at −78° C. under nitrogen. The stirring was continued at −78° C. for an additional 3 h before adding acetaldehyde (6.17 mL, 0.110 mol). The solution was stirred at −78° C. for another 2 h before allowing the temperature to rise to −40° C. A solution of water (4 mL) in THF (40 mL) was added slowly to the solution. When the temperature reached −10° C., additional water (200 mL) was added to the solution. The solution was extracted with ethyl ether (3×100 mL). The combined organic phase was dried over MgSO4, filtered and evaporated under reduced pressure to get a brown viscous residue. The crude product was purified on a flash silica gel column (1:1 DCM:hexane→100% DCM) to produce 1-(2-chloropyridin-3-yl)ethanol (II) as a brown viscous oil (6 g, 38.1 mmol, 38% yield). 1H NMR (CDCl3) δ ppm 1.52 (d, J=6.41 Hz, 3H), 2.51 (bs, 1H), 5.24 (m, 1H), 7.28 (m, 1H), 7.97 (dd, J=7.72, 1.70, 1H), 8.27 (dd, J=7.72, 1.79, 1H).
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9.39 mL
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50 mL
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50 mL
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200 mL
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6.17 mL
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4 mL
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40 mL
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200 mL
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Synthesis routes and methods II

Procedure details

Scheme 1 describes a method for preparation of 1H-pyrazolo[3,4-b]pyridine derivatives (XVI) by reacting the 3-anion of 2-chloropyridine (I) with acetaldehyde to form 1-(2-chloropyridin-3-yl)ethanol (II). The alcohol is then oxidized to (III) before cyclizing in the presence of hydrazine to 3-methyl-1H-pyrazolo[3,4-b]pyridine (IV). The methyl is oxidized and esterified to methyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate (VI). The ester (VI) is treated with bromine to form methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (VII) before hydrolyzing the ester to acid VIII. Acid VIII was reacted with N,O-dimethylhydroxylamine to form the Weinreb amide (IX). After protection of the 1H-pyrazolo[3,4-b]pyridine NH, the Weinreb amide is reduced to aldehyde XI. 5-substituted 1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde derivatives (XIII) are prepared by Suzuki Coupling of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde (XI) with various boronic acid derivatives (XII). Aldehyde XIII is reacted with various substituted and unsubstituted aryl/heteroaryl-3,4-diamines (XIV) to form XV. Final deprotection of the pyrazolone nitrogen yields the desired 1H-pyrazolo[3,4-b]pyridine derivative (XVI).
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Synthesis routes and methods III

Procedure details

Dry THF (400 mL) and n-butyllithium (1.6 M in hexane, 63 mL, 0.1 mol) were introduced into a 1 L flask under nitrogen at −70° C. A solution of dry diisopropylamine (10.1 g, 0.1 mol) in THF (25 mL) was added dropwise to the mixture at −70° C. The mixture was then kept for 1 h at 0° C. and then cooled to −70° C. A solution of 2-chloropyridine (11.3 g, 0.1 mol) in THF (25 mL) was added dropwise to the mixture at −70° C. and the mixture was stirred for 3 h at this temperature. A solution of acetaldehyde (4.85 g, 0.11 mol) in dry THF (50 mL) was then added dropwise and the mixture was kept for 3 h at −70° C. A solution of water (4 mL) in THF (40 mL), acidified by a few drops of concentrated hydrochloric acid, was added to the mixture at −40° C. and then water (200 mL) was introduced at −10° C. Extraction with diethyl ether (3×150 mL), drying over anhydrous sodium sulfate, and evaporation gave a crude product, which was purified by column chromatography to yield an oil (10 g, 64%). *1H NMR (CDCl3) 8.15 (dd, J=5 and 2 Hz, 1H), 7.95 (dd, J=8 and 2 Hz, 1H), 7.20 (dd, J=8 and 5 Hz, 1H), 5.15 (d, J=7 Hz, 1H), 3.90 (s, 1H), 1.45 (d, J=7 Hz, 3H).
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63 mL
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400 mL
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200 mL
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4 mL
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10.1 g
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25 mL
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11.3 g
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25 mL
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4.85 g
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50 mL
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40 mL
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0 (± 1) mol
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Yield
64%

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